3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-Dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with cyclopropyl groups and a difluoromethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions. The introduction of cyclopropyl groups can be accomplished via cyclopropanation reactions using diazo compounds and transition metal catalysts. The difluoromethoxyphenyl group is usually introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxyphenyl group, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
3,6-Dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dicyclopropyl-N~4~-[4-(methoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 3,6-Dicyclopropyl-N~4~-[4-(trifluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 3,6-dicyclopropyl-N~4~-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its difluoromethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C26H22F2N4O2 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H22F2N4O2/c27-26(28)34-19-12-10-17(11-13-19)29-25(33)20-14-21(15-6-7-15)30-24-22(20)23(16-8-9-16)31-32(24)18-4-2-1-3-5-18/h1-5,10-16,26H,6-9H2,(H,29,33) |
InChI Key |
TXZAMJOVSAGODC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=C(C=C4)OC(F)F)C(=NN3C5=CC=CC=C5)C6CC6 |
Origin of Product |
United States |
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